molecular formula C13H23N3O2 B6629674 (2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide

(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6629674
M. Wt: 253.34 g/mol
InChI Key: QEKIVWVYCKXZLI-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide, commonly known as PACAP-27, is a neuropeptide that belongs to the secretin/glucagon family of peptides. It was first isolated from ovine hypothalamus in 1989 and has since been studied extensively for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

PACAP-27 exerts its biological effects by binding to three different G protein-coupled receptors, namely PAC1, VPAC1, and VPAC2. The PAC1 receptor is mainly expressed in the nervous system and mediates the neuroprotective effects of PACAP-27. The VPAC1 and VPAC2 receptors are expressed in various tissues and mediate the cardiovascular and anticancer effects of PACAP-27.
Biochemical and Physiological Effects:
PACAP-27 has been shown to exert a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, neuroprotection, and cardioprotection. PACAP-27 also regulates the secretion of various hormones, including insulin, glucagon, and growth hormone.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PACAP-27 in lab experiments is its high stability and solubility, which makes it easy to handle and store. PACAP-27 is also highly specific in its biological effects, which makes it an ideal tool for studying the function of PAC1, VPAC1, and VPAC2 receptors. However, one of the major limitations of using PACAP-27 in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for the study of PACAP-27. One of the major areas of research is the development of PACAP-27 analogs with improved stability, potency, and specificity. Another area of research is the identification of novel biological targets of PACAP-27, which may lead to the discovery of new therapeutic applications. Finally, the development of new drug delivery systems for PACAP-27 may improve its efficacy and reduce its cost, making it more accessible for clinical use.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential therapeutic applications in various fields of medicine. Its high stability and solubility, as well as its specificity in its biological effects, make it an ideal tool for studying the function of PAC1, VPAC1, and VPAC2 receptors. Further research is needed to fully understand the potential of PACAP-27 and to develop new therapeutic applications.

Synthesis Methods

PACAP-27 is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

PACAP-27 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, cardiovascular disease, and cancer. In neuroprotection, PACAP-27 has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and promote cell survival. In cardiovascular disease, PACAP-27 has been shown to improve cardiac function, reduce myocardial infarction size, and increase angiogenesis. In cancer, PACAP-27 has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of chemotherapy.

Properties

IUPAC Name

(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c14-8-11(9-4-2-1-3-5-9)16-13(18)10-6-7-12(17)15-10/h9-11H,1-8,14H2,(H,15,17)(H,16,18)/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKIVWVYCKXZLI-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CN)NC(=O)[C@@H]2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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